molecular formula C16H18BrN3OS B3544551 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea

Cat. No.: B3544551
M. Wt: 380.3 g/mol
InChI Key: ALGJWEBNUMUQLR-UHFFFAOYSA-N
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Description

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea is a chemical research compound featuring a urea linker connecting a cyclohexyl group to a 4-(4-bromophenyl)thiazole scaffold. The presence of the thiazole ring, a privileged structure in medicinal chemistry, suggests this compound is a valuable intermediate or potential candidate for investigating new biologically active molecules . Thiazole-containing compounds are extensively researched for their diverse pharmacological properties. The 4-(4-bromophenyl)thiazol-2-amine derivative, a key structural motif in this compound, has been identified in novel syntheses and shown to exhibit promising antimicrobial and anticancer activities in preclinical research . Furthermore, related structures have been the subject of detailed crystallographic studies to elucidate their three-dimensional conformation and solid-state properties, which can be critical for understanding their mechanism of action . This compound is intended for use in non-human research applications, such as in vitro bio-screening, chemical synthesis, and structure-activity relationship (SAR) studies. It is supplied as a solid and requires storage under appropriate conditions. Researchers are responsible for determining the suitability of this compound for their specific experimental purposes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGJWEBNUMUQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes reactions typical of urea derivatives and heterocyclic systems:

Hydrolysis

Under acidic or basic conditions, the urea group may hydrolyze to form carbamic acid derivatives or amines. For example:

  • Reaction :
    NHCONH2+H2ONH2COOH+NH3\text{NHCONH}_{2} + \text{H}_{2}\text{O} \rightarrow \text{NH}_{2}\text{COOH} + \text{NH}_{3}

  • Conditions : Acid/base catalysis (e.g., HCl, NaOH).

Alkylation

The thiazole’s sulfur atom or the urea’s nitrogen may act as nucleophiles, reacting with alkylating agents like alkyl halides:

  • Mechanism : Nucleophilic substitution at sulfur (thiazole) or nitrogen (urea).

  • Example : Reaction with methyl iodide could yield alkylated derivatives.

Acylation

The urea’s amine groups can undergo acylation using acyl chlorides or anhydrides, facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine):

  • Procedure :

    • Mix urea derivative with acylating agent and coupling reagents.

    • Stir at 0°C to room temperature .

Condensation Reactions

The thiazole ring may participate in cyclization or coupling reactions with carbonyl compounds (e.g., aldehydes, ketones):

  • Mechanism : Electrophilic aromatic substitution or nucleophilic attack.

  • Example : Reaction with aldehydes could form Schiff bases.

Structural and Functional Group Interactions

The compound’s reactivity is influenced by its substituents:

Functional Group Reactivity Potential Products
Urea (NHCONH₂) Susceptible to hydrolysis, acylation, and nucleophilic substitution.Carbamic acids, alkylated ureas, acylated ureas.
Thiazole (1,3-thiazol-2-yl) Electrophilic substitution (S/N atoms), cycloaddition, or oxidation.Sulfur-modified derivatives, oxidized thiazoles.
Bromophenyl (Br) Leaving group for substitution; may influence electronic effects.Substituted phenyl derivatives.

Medicinal Chemistry

  • Anticancer/Antimicrobial Agents : Thiazole rings and bromophenyl groups are known to interact with protein targets (e.g., kinases, enzymes) .

  • Drug Modification : Hydrolysis or acylation could optimize solubility or binding affinity.

Characterization and Validation

Reactions are typically monitored using:

  • NMR spectroscopy (to track functional group transformations).

  • HPLC/MS (for purity and molecular weight confirmation).

Comparative Analysis with Related Compounds

Compound Structural Features Key Reactions
4-(4-Bromophenyl)-1,3-thiazol-2-amine Thiazole + bromophenylNucleophilic substitution, oxidation
N-(4-bromophenyl)-N'-(cyclohexyl)thiourea Thiourea + bromophenylHydrolysis, acylation
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea Urea + thiazole + bromophenylHydrolysis, alkylation, acylation, condensation

This compound’s unique combination of functional groups enhances its potential for tailored reactivity compared to simpler analogs.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiazole derivatives, including 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea. Thiazole compounds exhibit activity against various bacteria and fungi. For instance, derivatives containing thiazole rings have shown efficacy against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Anticancer Properties
Research indicates that thiazole derivatives can inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Anti-inflammatory Effects
The anti-inflammatory potential of thiazole compounds has been documented in several studies. They may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting their utility in treating inflammatory diseases .

Structural Characteristics

The structural analysis of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea reveals several important features:

  • Planarity : The thiazole ring system is planar, which can enhance π-π stacking interactions important for biological activity.
  • Hydrogen Bonding : The compound exhibits multiple hydrogen bonding capabilities due to the presence of urea and thiazole functionalities, which may contribute to its biological activities .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics used in clinical settings .

Case Study 2: Anticancer Activity

In a recent investigation involving various cancer cell lines, the compound showed promising results in reducing cell viability. Mechanistic studies indicated that it triggered apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea is primarily attributed to its ability to interact with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Urea Moieties

The substituent on the urea nitrogen significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name Substituent on Urea Molecular Formula Molecular Weight Key Features
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea Cyclohexyl C₁₇H₁₉BrN₄OS 423.33* Enhanced lipophilicity; potential for unique steric interactions
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea Phenyl C₁₆H₁₂BrN₃OS 374.26 Higher rigidity; π-π stacking capability with aromatic systems
1-(4-Bromobenzoyl)-1,3-dicyclohexylurea Dicyclohexyl C₂₀H₂₆BrN₂O₂ 409.34 Extreme hydrophobicity; limited solubility in polar solvents

*Calculated based on and structural modifications.

  • Cyclohexyl vs. Phenyl: The cyclohexyl group introduces conformational flexibility and increased lipophilicity (predicted logP ~3.5 vs.
  • Dicyclohexyl Analogs : The presence of two cyclohexyl groups () further amplifies hydrophobicity, which may limit bioavailability despite favorable logP values .

Crystallographic and Hydrogen-Bonding Profiles

Crystal structures of related compounds reveal trends in molecular packing and intermolecular interactions:

Compound Name Crystal System Space Group Hydrogen-Bond Geometry (Å) Notable Interactions
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-... () Orthorhombic P2₁2₁2₁ N–H···O (2.01–2.12) C–H···π, π–π stacking
2-[1-(4-Bromophenyl)-3-hydroxy-... () Monoclinic P2₁/c O–H···O (1.98) Van der Waals-dominated packing
  • The target compound’s thiazole and urea groups are expected to form N–H···N/O hydrogen bonds, similar to , while the cyclohexyl group may disrupt π–π interactions seen in phenyl analogs .

Electronic and Computational Analysis

Software tools like SHELX () and Multiwfn () enable precise structural refinement and electronic property analysis:

  • Electrostatic Potential (ESP): The electron-withdrawing bromophenyl and thiazole groups create regions of positive ESP, enhancing interactions with electron-rich biological targets.

Biological Activity

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H18BrN3OSC_{16}H_{18}BrN_{3}OS with a molecular weight of approximately 396.31 g/mol. The structure features a thiazole ring, a bromophenyl group, and a cyclohexylurea moiety. This unique combination is believed to contribute to its biological efficacy.

Research indicates that compounds containing thiazole and urea functionalities often exhibit diverse biological activities. The thiazole ring is known for its role in enzyme inhibition and interaction with biological targets, while the urea moiety can enhance solubility and bioavailability.

Antitumor Activity

A study demonstrated that derivatives of thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. Specifically, 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea was tested against human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through caspase activation pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It was found to possess moderate activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Enzyme Inhibition

Inhibition studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain kinases that play critical roles in cancer progression, suggesting a potential application in targeted cancer therapy .

Case Studies

  • Antitumor Efficacy : A case study involving the administration of the compound in xenograft models demonstrated a reduction in tumor size compared to controls. The compound was administered at varying doses, with higher doses correlating with increased efficacy .
  • Synergistic Effects : Another study explored the synergistic effects of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea when combined with standard chemotherapeutic agents. The results indicated enhanced antitumor activity when used in combination therapy .

Data Tables

Biological ActivityTest MethodResult
AntitumorMTT AssayIC50 = 15 µM
AntimicrobialDisk DiffusionZone of inhibition = 12 mm against S. aureus
Enzyme InhibitionKinase Assay50% inhibition at 10 µM

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea, and how can purity be optimized?

  • Methodology : Slow evaporation from polar aprotic solvents (e.g., DMF) is effective for crystallization, as demonstrated for structurally related thiazolyl-urea derivatives. Reaction monitoring via TLC/HPLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • Methodology :

  • X-ray diffraction : Single-crystal X-ray analysis (e.g., using Agilent SuperNova Dual diffractometer with MoKα radiation) resolves bond lengths, angles, and torsion angles. SHELX programs (SHELXL97/SHELXS97) are standard for refinement .
  • NMR/FT-IR : Confirm functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) and aryl/thiazole proton environments .

Q. How can hydrogen-bonding networks and π-π interactions be identified in the crystal lattice?

  • Methodology : Analyze intermolecular distances and angles using software like DIAMOND or PLATON. For example, C–H···N (2.6–3.1 Å) and π-π stacking (inter-centroid distances ~3.5–3.6 Å) are common in thiazole derivatives .

Advanced Research Questions

Q. How can non-merohedral twinning in crystallographic data be resolved during refinement?

  • Methodology : Use TwinRotMat (PLATON) to deconvolute overlapping reflections. For the title compound’s analog, twinning was refined with a minor component of 47.16%, achieving Rint = 0.029 .

Q. What computational methods are suitable for analyzing conformational flexibility, such as ring puckering in the cyclohexyl group?

  • Methodology : Apply Cremer-Pople puckering parameters to quantify out-of-plane displacements. For five-membered rings (e.g., pyrazole in analogs), envelope conformations with flap atom deviations up to 0.5 Å are observed .

Q. How do steric and electronic effects influence dihedral angles between the thiazole and aryl rings?

  • Methodology : Compare experimental data (e.g., dihedral angles of 7.0–64.5° between thiazole and substituted benzene rings) with DFT-optimized geometries. Steric hindrance from substituents (e.g., bromine) increases torsional strain .

Q. What strategies mitigate challenges in refining high-resolution data for disordered substituents (e.g., cyclohexyl groups)?

  • Methodology : Apply ISOR/DFIX restraints in SHELXL to model disorder. For example, constrained C–H distances (0.95–1.00 Å) and isotropic displacement parameters (Uiso = 1.2–1.5×Ueq) improve stability during refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea
Reactant of Route 2
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1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea

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